molecular formula C7H11NO3 B8736085 2-Azetidinone, 4-(acetyloxy)-3-ethyl- CAS No. 82290-86-6

2-Azetidinone, 4-(acetyloxy)-3-ethyl-

Cat. No. B8736085
Key on ui cas rn: 82290-86-6
M. Wt: 157.17 g/mol
InChI Key: VHOMYEKCMUWHJI-UHFFFAOYSA-N
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Patent
US05081239

Procedure details

1.0 g of 3-ethylazetidine-2-one and 0.83 g of anhydrous sodium acetate were suspended in 20 ml of methylene chloride and cooled to -5° C., to which 0.35 g of ruthenium acetylacetonate complex was added. 3.8 ml of acetic acid solution containing 40% peracetic acid was dropped thereto carefully so as to maintain the temperature not higher than 0° C., followed by the procedures in Example 2 to obtain 1.17 g of the title compound (yield: 74.5%).
Name
3-ethylazetidine-2-one
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.83 g
Type
reactant
Reaction Step Two
Quantity
3.8 mL
Type
reactant
Reaction Step Three
Name
peracetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
74.5%

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]1[CH2:6][NH:5][C:4]1=[O:7])[CH3:2].[C:8]([O-:11])(=[O:10])[CH3:9].[Na+].C(O)(=O)C.C(OO)(=O)C>C(Cl)Cl>[C:8]([O:11][CH:6]1[NH:5][C:4](=[O:7])[CH:3]1[CH2:1][CH3:2])(=[O:10])[CH3:9] |f:1.2|

Inputs

Step One
Name
3-ethylazetidine-2-one
Quantity
1 g
Type
reactant
Smiles
C(C)C1C(NC1)=O
Step Two
Name
Quantity
0.83 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Three
Name
Quantity
3.8 mL
Type
reactant
Smiles
C(C)(=O)O
Name
peracetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OO
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
was dropped
TEMPERATURE
Type
TEMPERATURE
Details
carefully so as to maintain the temperature not higher than 0° C.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1C(C(N1)=O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 1.17 g
YIELD: PERCENTYIELD 74.5%
YIELD: CALCULATEDPERCENTYIELD 73.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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